2-(1-adamantyl)-5-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1,3,4-oxadiazole
Description
2-(1-adamantyl)-5-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is notable for its unique structure, which includes an adamantyl group, a bromophenoxy group, and a methoxyphenyl group
Properties
IUPAC Name |
2-(1-adamantyl)-5-[3-[(2-bromophenoxy)methyl]-4-methoxyphenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O3/c1-30-22-7-6-19(11-20(22)15-31-23-5-3-2-4-21(23)27)24-28-29-25(32-24)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18H,8-10,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIWAJQZLKTSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4)COC6=CC=CC=C6Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-5-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the adamantyl group: This step often involves the alkylation of the oxadiazole ring with an adamantyl halide in the presence of a base.
Attachment of the bromophenoxy and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate bromophenoxy and methoxyphenyl precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-5-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
2-(1-adamantyl)-5-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-5-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The bromophenoxy and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)-5-phenyl-1,3,4-oxadiazole: Lacks the bromophenoxy and methoxyphenyl groups, resulting in different chemical properties and applications.
2-(1-adamantyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Similar structure but without the bromophenoxy group, leading to variations in reactivity and biological activity.
2-(1-adamantyl)-5-(2-bromophenyl)-1,3,4-oxadiazole: Contains the bromophenyl group but lacks the methoxyphenyl group, affecting its overall properties.
Uniqueness
The presence of both the bromophenoxy and methoxyphenyl groups in 2-(1-adamantyl)-5-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1,3,4-oxadiazole makes it unique compared to similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
